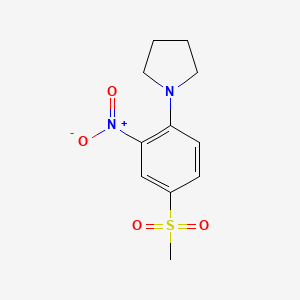

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyrrolidine chemistry, which has been a versatile field of study for decades due to its diverse biological and medicinal importance. Pyrrolidine derivatives have gained significant attention in pharmaceutical research, with many medicinal drugs derived from either pyrrole, pyrrolidine, or their fused analogs. The specific compound this compound was developed as part of ongoing research into functionalized heterocyclic compounds that combine multiple reactive functional groups within a single molecular framework.

The emergence of this compound can be traced to systematic efforts in medicinal chemistry to create molecules with enhanced biological activity through strategic placement of electron-withdrawing groups such as nitro and methylsulfonyl substituents. These functional groups were specifically chosen for their ability to modulate the electronic properties of the pyrrolidine ring system, potentially enhancing interactions with biological targets. The compound represents a convergence of traditional heterocyclic chemistry with modern approaches to drug design and molecular diversity.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

This compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds. The systematic name accurately describes the molecular structure, beginning with the pyrrolidine ring as the parent heterocycle and identifying the substituted phenyl group with specific positional descriptors.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 852411-45-1 |

| Molecular Formula | C₁₁H₁₄N₂O₄S |

| Molecular Weight | 270.31 g/mol |

| Simplified Molecular Input Line Entry System | O=N+[O-] |

The compound belongs to multiple chemical classifications simultaneously. It is classified as a heterocyclic compound due to the presence of nitrogen in its pyrrolidine ring structure. Additionally, it functions as both a nitro compound and a sulfone derivative, reflecting the presence of the nitro group (-NO₂) and the methylsulfonyl group (-SO₂CH₃) respectively. This multi-functional nature places the compound within several important chemical categories that influence its reactivity patterns and potential applications.

The International Union of Pure and Applied Chemistry systematic naming convention requires specific attention to the positioning of functional groups. In this compound, the methylsulfonyl group occupies the 4-position of the phenyl ring, while the nitro group is located at the 2-position, creating a specific substitution pattern that significantly influences the compound's chemical and physical properties.

Role in Heterocyclic Chemistry and Molecular Diversity

This compound exemplifies the importance of pyrrolidine derivatives in contemporary heterocyclic chemistry. Nitrogen-containing heterocyclic compounds, particularly pyrrolidine analogs, have established themselves as fundamental building blocks in modern organic synthesis and medicinal chemistry. The compound's structure demonstrates how strategic functionalization of the pyrrolidine core can create molecules with enhanced chemical diversity and potential biological activity.

The pyrrolidine ring system itself provides a rigid five-membered framework that constrains molecular conformation while allowing for diverse substitution patterns. Research has shown that nitrogen-aryl-substituted pyrrolidines are important structural fragments that widely exist in bioactive substances. The specific substitution pattern in this compound, featuring both electron-withdrawing nitro and methylsulfonyl groups, creates unique electronic properties that distinguish it from simpler pyrrolidine derivatives.

Table 2: Comparative Analysis of Related Pyrrolidine Derivatives

The molecular diversity achieved through pyrrolidine functionalization reflects broader trends in heterocyclic chemistry toward creating compounds with multiple reactive sites. This approach enables the development of molecules capable of participating in various chemical transformations while maintaining the core structural integrity provided by the pyrrolidine framework. The combination of nitro and methylsulfonyl functionalities in a single molecule creates opportunities for selective chemical modifications and potential biological interactions.

Current Research Trends and Knowledge Gaps

Contemporary research on this compound focuses primarily on its synthetic applications and potential biological activities. Current investigations emphasize the compound's ability to participate in various chemical reactions, including oxidation reactions where the nitro group can be reduced to form amine derivatives, and reduction reactions involving the sulfonyl functionality. These transformation capabilities make the compound valuable as an intermediate in organic synthesis.

Recent studies have explored the mechanism of action for compounds structurally similar to this compound, indicating that such molecules primarily involve interaction with biological targets such as enzymes or receptors. The binding of these compounds to biological targets alters their activity, leading to various biological effects, with research indicating potential pathways influencing antimicrobial and anticancer activities. However, specific mechanistic studies for this exact compound remain limited in the current literature.

Table 3: Current Research Applications and Gaps

| Research Area | Current Status | Knowledge Gaps |

|---|---|---|

| Synthetic Methodology | Well-established multi-step synthesis routes | Optimization of reaction conditions for large-scale production |

| Chemical Reactivity | Basic transformation patterns identified | Comprehensive mechanistic studies of all possible reactions |

| Biological Activity | Preliminary activity screening | Detailed structure-activity relationship studies |

| Pharmaceutical Applications | Initial screening for medicinal chemistry applications | Clinical evaluation and drug development potential |

The field of pyrrolidine chemistry continues to evolve with new synthetic methodologies and applications. Recent advances include the development of iridium-catalyzed reductive amination procedures for constructing nitrogen-aryl-substituted pyrrolidines, offering new synthetic routes with improved efficiency and selectivity. These methodological improvements provide enhanced access to complex pyrrolidine derivatives, including compounds like this compound.

Significant knowledge gaps remain in understanding the complete biological profile of this compound. While related pyrrolidine derivatives have demonstrated therapeutic potential in areas such as anticancer, anti-inflammatory, antiviral, and antituberculosis activities, specific studies targeting this exact compound are limited. Future research directions should focus on comprehensive biological evaluation, detailed mechanistic studies, and exploration of potential pharmaceutical applications.

The compound's unique combination of functional groups presents opportunities for developing new synthetic methodologies and exploring novel biological activities. The presence of both nitro and methylsulfonyl groups creates multiple sites for chemical modification, enabling the synthesis of derivative compounds with potentially enhanced properties. This structural complexity also suggests potential for developing structure-activity relationships that could guide the design of more effective compounds for specific applications.

Properties

IUPAC Name |

1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-18(16,17)9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFZWMNCXMXEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406536 | |

| Record name | ST50209143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852411-45-1 | |

| Record name | ST50209143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine typically involves the reaction of 4-methylsulfonyl-2-nitrobenzene with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The pyrrolidine scaffold is widely recognized for its role in drug design due to its ability to provide stereochemical diversity and enhance interactions with biological macromolecules. The compound's structure allows for:

- Pharmacophore Exploration : The sp3-hybridization of the pyrrolidine ring facilitates the exploration of pharmacophore space, which is crucial in developing new therapeutics .

- Biological Activity : Similar compounds have demonstrated interactions with ionotropic glutamate receptors, suggesting potential applications in neuropharmacology .

Drug Development

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine has been investigated as a candidate for developing drugs targeting various diseases:

- Anti-Allergic Agents : Its structural analogs are being studied for their ability to stabilize mast cells and inhibit histamine release, which can be pivotal in treating allergic conditions .

- Protein Interaction Studies : The compound's unique functional groups may facilitate binding interactions through hydrogen bonding or electrostatic interactions, influencing its biological activity .

Catalysis

The compound's functional groups allow it to participate in various chemical reactions, making it a candidate for use as a catalyst in organic synthesis:

- Chemical Modifications : It can undergo oxidation, reduction, and substitution reactions, which are essential in synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(4-Methyl-2-nitrophenyl)pyrrolidine (CID 101070)

- Molecular Formula : C₁₁H₁₄N₂O₂

- Key Differences :

- Replaces the methylsulfonyl group with a methyl (-CH₃) at the 4-position.

- Reduced polarity and hydrogen-bonding capacity due to the absence of the sulfonyl group.

- Lower topological polar surface area (TPSA) compared to the methylsulfonyl analog.

1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic Acid

- Molecular Formula : C₁₂H₁₄N₂O₆S

- Key Differences: Nitro and methylsulfonyl groups are swapped (nitro at 4-position, methylsulfonyl at 2-position). Additional carboxylic acid (-COOH) group on the pyrrolidine ring. Higher hydrogen-bond donors (1 vs. 0) and acceptors (7 vs. 5) compared to the target compound.

- Implications :

Functional Group Modifications on the Pyrrolidine Ring

(S)-Methyl 1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carboxylate

- Molecular Formula : C₁₃H₁₆N₂O₆S

- Key Differences :

- Contains a sulfonamide linkage (phenylsulfonyl) and an ester (-COOCH₃) group.

- Nitro group is part of the sulfonamide substituent rather than directly on the phenyl ring.

- Implications :

4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione

- Molecular Formula : C₁₉H₁₈N₃O₅

- Key Differences :

- Pyrrolidine-2,3-dione core introduces two ketone groups.

- Nitro group at the 3-position instead of 2-position on the phenyl ring.

- Implications :

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Phenyl Ring) | Pyrrolidine Modifications | TPSA (Ų) | Key Properties/Bioactivity |

|---|---|---|---|---|---|

| 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine | C₁₁H₁₄N₂O₄S | 2-NO₂, 4-SO₂CH₃ | None | 95.5 | High polarity, enzyme inhibition |

| 1-(4-Methyl-2-nitrophenyl)pyrrolidine | C₁₁H₁₄N₂O₂ | 2-NO₂, 4-CH₃ | None | 64.3 | Moderate polarity, reduced reactivity |

| 1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid | C₁₂H₁₄N₂O₆S | 4-NO₂, 2-SO₂CH₃ | -COOH at C2 | 129.0 | High solubility, ionizable group |

| (S)-Methyl 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxylate | C₁₃H₁₆N₂O₆S | 4-NO₂ (sulfonamide) | -COOCH₃ at C2 | 104.0 | Lipophilic, metabolic stability |

| 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | C₁₉H₁₈N₃O₅ | 3-NO₂ | Dione core, -NHCH₃ | 110.0 | Electrophilic, covalent binding |

Research Findings and Implications

- Electronic Effects : Nitro and methylsulfonyl groups in the target compound create a highly electron-deficient aromatic system, favoring interactions with electron-rich biological targets like kinases or proteases .

- Safety Considerations : Structural alerts for nitro compounds (e.g., mutagenicity) necessitate rigorous toxicity profiling, as demonstrated in QSAR analyses of related pyrrolidines .

- Synthetic Versatility : The unmodified pyrrolidine ring in the target compound allows for further functionalization, contrasting with derivatives like pyrrolidine-2,3-diones, which are synthetically constrained .

Biological Activity

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine, a compound featuring a pyrrolidine ring, has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structural characteristics, including the methylsulfonyl and nitrophenyl groups, suggest potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N2O6S. The presence of a pyrrolidine ring contributes to its pharmacological versatility, while the methylsulfonyl and nitro groups enhance its reactivity and interaction potential with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, potentially inhibiting enzymes involved in oxidative stress.

- Interaction with Receptors : The compound may modulate receptor activity due to its structural features, influencing pathways related to inflammation and cell signaling.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Exhibits potential against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : May reduce inflammation through inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Initial studies indicate possible cytotoxic effects on cancer cell lines, warranting further investigation.

Antimicrobial Activity

A study exploring the antimicrobial properties of related pyrrolidine compounds found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. Although specific data for this compound is limited, its structural similarities suggest potential efficacy against these pathogens .

Anti-inflammatory Properties

Research has demonstrated that pyrrolidine derivatives can inhibit inflammatory pathways. For instance, compounds structurally analogous to this compound were shown to decrease levels of TNF-alpha and IL-6 in vitro, indicating a possible mechanism for reducing inflammation .

Cytotoxicity Studies

In vitro studies have indicated that certain nitro-substituted pyrrolidines possess cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that this compound may warrant further exploration as a potential anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine?

The compound is typically synthesized via sulfonylation of pyrrolidine derivatives. For example:

- Step 1 : React pyrrolidine with 4-methylsulfonyl-2-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) and reaction time (12–24 hours) to improve yields .

Q. How is the structural integrity of this compound validated?

Use a combination of:

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (>99%) .

- Chromatography : Employ flash chromatography with gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to separate polar byproducts .

Advanced Research Questions

Q. How do electronic effects of the nitro and methylsulfonyl groups influence reactivity?

- Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to the ortho and para positions.

- Methylsulfonyl Group : Stabilizes intermediates via resonance, affecting reaction rates in nucleophilic aromatic substitution .

- Experimental Validation : Perform Hammett studies to quantify substituent effects using kinetic assays .

Q. What non-covalent interactions dominate its crystalline packing?

Q. How can computational modeling predict its bioactivity?

Q. What contradictions exist in reported spectral data, and how are they resolved?

Q. How does photolytic degradation affect its stability?

Q. What catalytic systems enhance its synthetic accessibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.